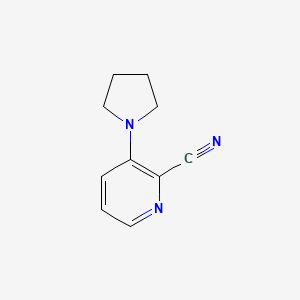

3-(Pyrrolidin-1-yl)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-10(4-3-5-12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMNZLVBEVXLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Pyrrolidin 1 Yl Picolinonitrile

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group that participates in a variety of chemical transformations. Its strong electron-withdrawing nature and the electrophilicity of the carbon atom make it a prime site for nucleophilic attack, reduction, and cycloaddition reactions.

Nucleophilic Additions to the Nitrile Group

The polarized carbon-nitrogen triple bond of the nitrile in 3-(Pyrrolidin-1-yl)picolinonitrile allows for nucleophilic addition reactions. The carbon atom is electrophilic and is attacked by nucleophiles, leading to the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction.

One of the most common nucleophilic addition reactions is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to first form a picolinamide (B142947) derivative, 3-(pyrrolidin-1-yl)picolinamide, and upon further hydrolysis, yields 3-(pyrrolidin-1-yl)picolinic acid. Biocatalytic methods, employing enzymes like nitrilases or a combination of nitrile hydratases and amidases, also offer a mild and efficient route for this transformation. researchgate.net

Another significant class of nucleophilic additions involves organometallic reagents, such as Grignard reagents (R-MgX). The addition of a Grignard reagent to the nitrile carbon forms an imine anion, which upon aqueous workup, is hydrolyzed to a ketone. This provides a valuable method for carbon-carbon bond formation, transforming the nitrile into a carbonyl compound. youtube.com

| Reaction Type | Nucleophile | Intermediate Product | Final Product |

| Hydrolysis | H₂O (acid or base catalyst) | 3-(Pyrrolidin-1-yl)picolinamide | 3-(Pyrrolidin-1-yl)picolinic acid |

| Organometallic Addition | Grignard Reagent (R-MgX) | Imine anion salt | Ketone |

Reduction Pathways of the Nitrile Moiety

The nitrile group can be completely reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlumenlearning.com The reaction proceeds through the nucleophilic addition of hydride ions (H⁻) to the electrophilic nitrile carbon. An initial hydride addition forms an imine anion, which is then reduced further by a second hydride addition. libretexts.orglibretexts.org A subsequent aqueous workup protonates the resulting dianion to yield the primary amine, (3-(pyrrolidin-1-yl)pyridin-2-yl)methanamine. libretexts.org This reduction is a fundamental method for converting nitriles into valuable amine building blocks. youtube.com While effective, the high reactivity of LiAlH₄ necessitates careful handling and anhydrous reaction conditions.

| Reducing Agent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | (3-(Pyrrolidin-1-yl)pyridin-2-yl)methanamine | -C≡N → -CH₂-NH₂ |

Derivatization of the Nitrile Group (e.g., to Amidines, Tetrazoles)

The nitrile functionality serves as a key precursor for the synthesis of other important nitrogen-containing heterocycles, particularly tetrazoles. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.orgresearchgate.net The most common method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of an ammonium (B1175870) salt or a Lewis acid catalyst. nih.gov This reaction transforms this compound into 2-(5H-tetrazol-5-yl)-3-(pyrrolidin-1-yl)pyridine. Various methods have been developed to facilitate this conversion, including the use of different catalysts and reaction conditions to improve yields and safety. researchgate.netorganic-chemistry.org

The nitrile group can also be converted into an amidine. This is typically achieved by reacting the nitrile with an amine in the presence of a Lewis acid or by first converting the nitrile into a more reactive intermediate, such as a thioamide, followed by reaction with an amine.

| Reagent(s) | Derivative Formed | Reaction Class |

| Sodium Azide (NaN₃), NH₄Cl | 2-(5H-tetrazol-5-yl)-3-(pyrrolidin-1-yl)pyridine | [3+2] Cycloaddition |

| Amine (R-NH₂), Lewis Acid | N-substituted-3-(pyrrolidin-1-yl)picolinimidamide | Nucleophilic Addition |

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound is a saturated, cyclic secondary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a range of functionalization reactions directly on the nitrogen atom.

N-Functionalization Strategies (e.g., Alkylation, Acylation)

As a secondary amine, the pyrrolidine nitrogen is readily susceptible to electrophilic attack. N-functionalization is a common strategy to modify the molecule's properties.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. This results in the formation of a quaternary ammonium salt, introducing a new alkyl group onto the nitrogen atom.

N-Acylation is another key transformation, achieved by reacting the compound with acylating agents such as acid chlorides or acid anhydrides. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This reaction typically occurs in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). This process converts the secondary amine of the pyrrolidine ring into an amide, which can alter the electronic and steric properties of the molecule significantly.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acylpyrrolidine (Amide) |

Ring-Opening and Rearrangement Investigations of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered saturated heterocycle and is relatively stable due to its low ring strain compared to smaller rings like aziridines. mdpi.com Consequently, ring-opening and rearrangement reactions of the pyrrolidine moiety in this compound are not common and require specific, often harsh, conditions or specialized reagents.

Unlike strained rings, the direct nucleophilic ring-opening of the C-N bonds in an unstrained pyrrolidine is energetically unfavorable. Modern synthetic methods have explored strategies such as photo-promoted reactions or the use of specific catalysts to induce ring contraction or expansion, but these are highly specialized processes. nih.gov For a molecule like this compound, such skeletal rearrangements are not expected under standard laboratory conditions. The stability of the pyrrolidine ring generally ensures it remains intact during transformations focused on the nitrile group or the pyridine (B92270) ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Picolinonitrile Core

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less susceptible to electrophilic aromatic substitution (EAS). However, the presence of the strongly electron-donating pyrrolidinyl group at the 3-position is expected to significantly activate the ring towards electrophiles. This activation is most pronounced at the positions ortho and para to the amino substituent.

Conversely, the electron-withdrawing nature of the nitrile group at the 2-position, coupled with the electronegativity of the ring nitrogen, deactivates the pyridine ring towards electrophilic attack. The nitrile group directs incoming electrophiles to the meta position. Therefore, the regiochemical outcome of an electrophilic substitution on this compound will be determined by the directing effects of both the activating pyrrolidinyl group and the deactivating nitrile and pyridine nitrogen atoms. It is anticipated that the powerful activating effect of the pyrrolidinyl group will dominate, directing substitution to the 4- and 6-positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| 4 | Ortho to activating pyrrolidinyl group | Highly activated |

| 5 | Meta to activating pyrrolidinyl group, meta to deactivating nitrile and ring nitrogen | Deactivated |

| 6 | Para to activating pyrrolidinyl group | Highly activated |

For nucleophilic aromatic substitution (SNAr), the pyridine ring is generally more reactive than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. The presence of the electron-withdrawing nitrile group at the 2-position further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. However, for a nucleophilic substitution to occur, a suitable leaving group, such as a halide, must be present on the ring. In the parent this compound, there are no such leaving groups. If a halogen were introduced, for instance at the 6-position, the molecule would become a substrate for SNAr, with the nitrile and ring nitrogen activating the ring for nucleophilic attack.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it would typically first need to be functionalized with a halide or a triflate group, which can act as a leaving group in the catalytic cycle.

Should a halogen be introduced onto the picolinonitrile core, for example at the 6-position to create 6-halo-3-(pyrrolidin-1-yl)picolinonitrile, this derivative would be a prime candidate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the halogenated picolinonitrile with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the position of the halogen.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the halogenated picolinonitrile with an amine. This could be used to introduce a secondary or tertiary amine at the halogenated position.

Sonogashira Coupling: The coupling of the halogenated derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield an alkynyl-substituted picolinonitrile.

The efficiency and outcome of these reactions would be influenced by the nature of the catalyst, ligands, base, and reaction conditions. The electron-rich nature of the this compound scaffold could impact the oxidative addition step in the catalytic cycle.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product |

| Suzuki-Miyaura | Organoboron reagent (e.g., Ar-B(OH)2) | C-C | Aryl-substituted picolinonitrile |

| Buchwald-Hartwig | Amine (e.g., R2NH) | C-N | Amino-substituted picolinonitrile |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | C-C | Alkynyl-substituted picolinonitrile |

| Heck | Alkene (e.g., CH2=CHR) | C-C | Alkenyl-substituted picolinonitrile |

| Stille | Organostannane (e.g., Ar-SnBu3) | C-C | Aryl-substituted picolinonitrile |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the coordination chemistry of the compound “this compound” as a ligand. Consequently, detailed experimental data regarding its metal complexes—including their synthesis, characterization, structural analysis, and electronic or magnetic properties—is not available.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific sections and subsections requested in the prompt. To do so would require speculation and fabrication of research findings, which falls outside the scope of providing factual and verifiable information.

General principles of coordination chemistry suggest that a molecule with the structure of this compound would possess multiple potential nitrogen donor sites for metal chelation: the pyridine ring nitrogen, the nitrile group nitrogen, and the pyrrolidine ring nitrogen. The design of such pyridyl-nitrile-pyrrolidine scaffolds could potentially lead to versatile ligands capable of forming stable complexes with various transition metals. However, without experimental studies, any discussion of specific coordination modes, complex geometries, or resulting electronic and magnetic properties would be purely hypothetical.

Further research and publication in the field of inorganic and coordination chemistry would be necessary to provide the specific data required to construct the requested article.

Coordination Chemistry of 3 Pyrrolidin 1 Yl Picolinonitrile As a Ligand

Catalytic Applications of Derived Metal Complexes

The exploration of metal complexes as catalysts is a cornerstone of modern chemistry, enabling a vast array of chemical transformations. The specific ligand coordinated to a metal center plays a crucial role in tuning the catalyst's activity, selectivity, and stability. While the coordination chemistry of pyridine (B92270) and nitrile-containing ligands is extensive, the catalytic applications of metal complexes derived specifically from 3-(Pyrrolidin-1-yl)picolinonitrile are not well-documented in publicly available scientific literature. An extensive search of chemical databases and scholarly articles did not yield specific examples of its use in the catalytic applications outlined below.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field of intense research, with applications ranging from pharmaceuticals to bulk chemical production. Key reactions in this area include carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-hydrogen (C-H) bond activation, which are fundamental processes in organic synthesis.

Despite the potential for metal complexes of this compound to act as catalysts in such transformations, a thorough review of scientific literature reveals a lack of specific studies on this topic. There are no detailed research findings, data tables, or documented investigations into the use of these specific complexes for homogeneous catalytic processes like C-C coupling, C-N bond formation, or C-H activation.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. The development of new heterogeneous catalysts is critical for sustainable chemical manufacturing.

Similar to the findings for homogeneous catalysis, there is no available information in the scientific literature regarding the development or application of metal complexes derived from this compound as heterogeneous catalysts. Research into the immobilization of such complexes on solid supports or their use in multiphasic catalytic systems has not been reported.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis via Quantum Mechanical Methods

Quantum mechanical methods are fundamental to understanding the intrinsic electronic properties of a molecule. These computational approaches provide insights into electron distribution, orbital energies, and molecular reactivity, which are crucial for predicting the behavior of 3-(Pyrrolidin-1-yl)picolinonitrile in various chemical environments.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules in their ground state. researchgate.netijcce.ac.ir By employing functionals such as B3LYP with a suitable basis set like 6-311G, it is possible to calculate key structural parameters. For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The calculations would likely show a planar pyridine (B92270) ring, with the pyrrolidine (B122466) ring adopting a non-planar envelope or twist conformation. The cyano group is expected to be coplanar with the pyridine ring to maximize electronic conjugation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Pyridine C-N (Pyrrolidine) | ~1.38 Å |

| Bond Length | Pyridine C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | N(Pyridine)-C-C(Pyrrolidine) | ~121° |

| Dihedral Angle | C(Pyridine)-C(Pyridine)-N-C(Pyrrolidine) | ~20-30° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-donating pyrrolidine group and the electron-rich pyridine ring. mdpi.comias.ac.in Conversely, the LUMO is anticipated to be centered on the electron-withdrawing picolinonitrile portion of the molecule, specifically the nitrile group and the pyridine ring carbons. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. scirp.org

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

Conformational Analysis and Potential Energy Surface Mapping

The pyrrolidine ring in this compound is not planar and can adopt several low-energy conformations, typically described as "envelope" or "twist" forms. researchgate.net Conformational analysis via computational methods involves mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, primarily the C-N bond connecting the two rings, and evaluating the ring pucker. This process identifies the global minimum energy conformer as well as other local minima and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. The relative populations of different conformers can be estimated using thermodynamic calculations based on their computed energies. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the potential nucleophilic attack on the carbon atom of the nitrile group. nih.gov DFT calculations can be used to model the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the activated complex. nih.gov

Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. The activation energy (Ea), calculated as the energy difference between the transition state and the reactants, is a key parameter for predicting the reaction rate. nih.gov

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Cysteamine addition to nitrile | 0.0 | +15.2 | 15.2 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions, such as those from the HOMO to the LUMO. researchgate.net

Furthermore, methods like Gauge-Including Atomic Orbital (GIAO) can accurately predict NMR chemical shifts (¹H and ¹³C). ijcce.ac.irresearchgate.net By comparing the calculated chemical shifts for a proposed structure with the experimental NMR spectrum, researchers can confirm the molecular structure with high confidence. Vibrational frequencies from IR spectroscopy can also be calculated and compared to experimental data, often requiring a scaling factor to account for systematic errors in the calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C≡N | 118.5 | 117.9 |

| Pyridine C-CN | 110.1 | 109.5 |

| Pyridine C-N(Pyrrolidine) | 155.2 | 154.8 |

| Pyrrolidine C-N | 48.1 | 47.6 |

Ligand-Metal Interaction Modeling in Coordination Complexes

The this compound molecule possesses multiple potential coordination sites for metal ions, primarily the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This makes it a potential bidentate ligand in coordination chemistry. Computational modeling can be used to investigate the interactions between this ligand and various metal ions. nih.gov These models can predict the preferred coordination geometry (e.g., tetrahedral, octahedral), calculate the binding energies of the resulting metal complexes, and analyze the nature of the metal-ligand bond. nih.gov Such studies are valuable for designing new catalysts, functional materials, and metalloenzyme inhibitors. nih.gov

| Metal Ion | Coordination Mode | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Zn(II) | Bidentate (Npyridine, Nnitrile) | -45.5 |

| Cu(II) | Bidentate (Npyridine, Nnitrile) | -52.1 |

| Co(II) | Bidentate (Npyridine, Nnitrile) | -48.3 |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 3-(Pyrrolidin-1-yl)picolinonitrile, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, confirming the connectivity of protons on both the pyridine (B92270) and pyrrolidine (B122466) rings.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms, including the quaternary carbons of the nitrile group and the pyridine ring. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the substitution pattern of the pyrrolidinyl group at the 3-position of the picolinonitrile ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the IR spectrum of this compound, a sharp, intense absorption band would be expected in the region of 2230-2210 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. Other key absorptions would include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic pyrrolidine ring, as well as C=C and C=N stretching vibrations within the pyridine ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in a complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ of this compound, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₁₁N₃. Analysis of the fragmentation pattern observed in the mass spectrum would offer further structural insights, showing characteristic losses of fragments from the parent molecule that are consistent with its proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as packing forces, within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λₘₐₓ) corresponding to π → π* transitions associated with the conjugated system of the pyridine ring and n → π* transitions. The position and intensity of these absorptions are influenced by the electronic nature of the substituents—the electron-withdrawing nitrile group and the electron-donating pyrrolidinyl group—and the solvent used for the analysis.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. For this compound (C₁₀H₁₁N₃), the theoretical elemental composition is approximately 69.34% Carbon, 6.40% Hydrogen, and 24.26% Nitrogen. Experimental results from elemental analysis must align closely with these calculated values to verify the empirical formula and the purity of the synthesized compound.

Applications As a Synthetic Building Block and Chemical Scaffold

Precursor for the Synthesis of Complex Organic Molecules

The (pyrrolidin-1-yl)picolinonitrile scaffold is a foundational starting point for constructing more elaborate molecular structures, particularly those with potential biological activity. caltech.edu The nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or reacted with nucleophiles to generate amides, amines, tetrazoles, and other heterocyclic systems.

Research has demonstrated the utility of isomers like 6-(pyrrolidin-1-yl)picolinonitrile as a precursor for novel therapeutic agents. For instance, it has been used as the initial compound in the synthesis of 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270). nih.govresearchgate.net In this multi-step synthesis, the nitrile group is first converted into a methyl imidate, which is then reacted with various carbothiohydrazides to yield the final thiosemicarbazone products. These compounds have shown promising tuberculostatic activity. nih.govresearchgate.net

Similarly, other substituted picolinonitriles serve as key intermediates. A focused library of compounds targeting the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2) was developed starting from 5-fluoro-4-(2-fluoro-4-methoxyphenyl)picolinonitrile. nih.gov The synthesis involved the reaction of the precursor with various benzyl (B1604629) alcohols to produce ether derivatives, which were subsequently hydrolyzed to the corresponding amides. nih.gov These examples underscore the role of the picolinonitrile core as a reliable and adaptable precursor for complex, biologically relevant molecules. ucl.ac.uknih.gov

| Precursor Compound | Reaction Type | Resulting Complex Molecule/Derivative | Reference |

|---|---|---|---|

| 6-(Pyrrolidin-1-yl)picolinonitrile | Conversion to imidate followed by reaction with carbothiohydrazide | N'-(Morpholine-4-carbonothioyl)-6-(pyrrolidin-1-yl)picolinohydrazonamide | nih.gov |

| 6-(Pyrrolidin-1-yl)picolinonitrile | Conversion to imidate followed by reaction with carbothiohydrazide | 6-(Pyrrolidin-1-yl)-N'-(pyrrolidine-1-carbonothioyl)picolinohydrazonamide | nih.govresearchgate.net |

| 5-Fluoro-4-(2-fluoro-4-methoxyphenyl)picolinonitrile | Nucleophilic aromatic substitution (ether synthesis) and nitrile hydrolysis | 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide | nih.gov |

| 6-Chloropicolinonitrile | Reaction with N-hydroxyacetamidine | 6-(5-Methyl-1,2,4-oxadiazol-3-yl)picolinonitrile | mdpi.com |

Integration into Supramolecular Architectures and Self-Assembly Systems

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular building blocks, held together by non-covalent interactions. mpg.descispace.com Coordination-driven self-assembly, which uses metal-ligand bonds, is a powerful strategy for constructing discrete two- and three-dimensional architectures like metallacycles and metallacages. nih.govnih.gov

The 3-(pyrrolidin-1-yl)picolinonitrile molecule possesses key features that make it a promising candidate for a ligand in such systems. The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group can both act as coordination sites for metal ions. whiterose.ac.uk This ditopic binding ability allows the molecule to act as a linker between metal centers, directing the assembly into predictable, ordered superstructures. mpg.denih.gov While direct experimental examples for this specific isomer are not extensively documented, the principles of supramolecular assembly using similar pyridine-based ligands are well-established. nih.govnih.gov The precise angle and rigidity of the picolinonitrile scaffold can be exploited to form specific geometric shapes, such as molecular rhomboids or triangles, when combined with appropriate metal precursors. nih.gov The self-assembly process is often reversible, allowing for error correction and leading to the most thermodynamically stable structure. nih.gov

Use in the Development of New Materials and Functional Polymers (e.g., as monomers or dopants)

The development of new materials, particularly functional polymers, often relies on the design of specialized monomers that impart specific properties to the final polymer. rsc.orgnih.govmdpi.com The structure of this compound suggests its potential use as such a functional monomer. The pyridine ring can be incorporated into polymer backbones to enhance thermal stability or create sites for metal coordination, while the nitrile group could potentially undergo polymerization reactions. The pyrrolidine (B122466) substituent can improve the solubility of the resulting polymer in organic solvents. nih.gov

Furthermore, in the field of organic electronics, the electrical properties of conjugated polymers are often modified through a process called doping. d-nb.info Doping involves introducing small molecules (dopants) that can accept or donate electrons, thereby increasing the number of charge carriers in the polymer matrix. Nitrogen-containing heterocyclic compounds are frequently explored as n-type dopants due to their electron-rich nature. rsc.org Given its electronic characteristics, this compound or its derivatives could potentially function as n-type dopants, modulating the conductivity of semiconducting polymers for applications in devices like organic thin-film transistors. d-nb.info

Scaffold for Combinatorial Library Generation (focusing on chemical diversity)

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govosdd.netijpsr.com This approach often relies on a central molecular scaffold, which is systematically decorated with various functional groups to explore a wide chemical space and identify compounds with desired biological activity. u-strasbg.frnih.gov

The (pyrrolidin-1-yl)picolinonitrile framework is an excellent scaffold for generating combinatorial libraries due to its multiple points of diversification. nih.govresearchgate.net As illustrated in the table below, chemical modifications can be introduced at several positions, leading to a vast array of unique analogs from a single core structure. The synthesis of a series of thiosemicarbazone derivatives from 6-(pyrrolidin-1-yl)picolinonitrile is a practical demonstration of this concept on a small scale. nih.gov By varying the substituents at each position, chemists can fine-tune properties like potency, selectivity, and pharmacokinetic profiles, accelerating the process of lead optimization in drug discovery programs. u-strasbg.fr

| Diversification Point | Description | Potential Modifications/Reactions |

|---|---|---|

| Position 1: Nitrile Group | A versatile functional group that can be converted into various other groups. | - Hydrolysis to amide or carboxylic acid

|

| Position 2: Pyridine Ring | The aromatic ring can be substituted to alter electronic and steric properties. | - Electrophilic or nucleophilic aromatic substitution

|

| Position 3: Pyrrolidine Ring | The saturated ring can be modified or can influence stereochemistry. | - Substitution on the ring (if starting with a substituted pyrrolidine)

|

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Synthetic Pathways

Future efforts should focus on the development of late-stage functionalization methods that would allow for the direct introduction of the pyrrolidinyl group onto a pre-functionalized picolinonitrile scaffold. This is particularly important for creating analogues for structure-activity relationship (SAR) studies. uni-muenster.deacs.org Drawing inspiration from recent breakthroughs in pyridine (B92270) functionalization, strategies such as temporary dearomatization of the pyridine ring could be explored to reverse its electronic properties and facilitate nucleophilic substitution at the 3-position. uni-muenster.de

Furthermore, the synthesis of related compounds, such as 6-(Pyrrolidin-1-yl)picolinonitrile, has been achieved through nucleophilic aromatic substitution on a chloropicolinonitrile precursor. nih.gov Investigating analogous routes for the 3-substituted isomer, potentially requiring more forcing conditions or specialized catalysts, will be a key research avenue. The development of one-pot, multi-step organic sequences that avoid the use of costly transition-metal catalysts would also be a significant advancement. acs.org

Table 1: Potential Synthetic Strategies for 3-(Pyrrolidin-1-yl)picolinonitrile

| Strategy | Description | Potential Advantages | Key Challenges |

| Late-Stage C-H Amination | Direct introduction of the pyrrolidine (B122466) moiety onto the C3-H bond of picolinonitrile. | Atom economy, reduced step count. | Regioselectivity, harsh reaction conditions. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) at the 3-position of the picolinonitrile ring with pyrrolidine. | Potentially straightforward, well-established methodology. | Availability of starting materials, potential for side reactions. |

| Cross-Coupling Reactions | Transition-metal catalyzed coupling of a 3-halopicolinonitrile with a pyrrolidine-based organometallic reagent. | Broad functional group tolerance, high efficiency. | Catalyst cost, optimization of reaction conditions. |

| Dearomatization-Rearomatization | Temporary dearomatization of the pyridine ring to activate the 3-position for nucleophilic attack by pyrrolidine, followed by rearomatization. | Access to otherwise difficult-to-achieve substitution patterns. | Stability of intermediates, control of regioselectivity. |

Exploration of Expanded Reactivity Profiles and Uncommon Transformations

The reactivity of this compound is largely unexplored. Future research should systematically investigate the chemical transformations of both the pyridine and pyrrolidine rings, as well as the nitrile group. The electron-donating nature of the pyrrolidinyl group at the 3-position is expected to significantly influence the reactivity of the pyridine ring, potentially activating it towards electrophilic substitution at positions 2, 4, and 6.

Uncommon transformations that could be explored include:

Selective functionalization of the pyrrolidine ring: Investigating reactions such as alpha-lithiation and subsequent trapping with electrophiles to introduce new substituents on the pyrrolidine moiety.

Transformations of the nitrile group: Exploring the hydrolysis, reduction, or cycloaddition reactions of the nitrile to generate a diverse range of functional groups, such as amides, amines, and tetrazoles.

Metal-catalyzed cross-coupling reactions: Utilizing the pyridine nitrogen as a directing group to achieve selective C-H functionalization at other positions on the ring.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for rapid optimization and scale-up. durham.ac.ukresearchgate.net The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising area for future research. A continuous flow process could enable the use of hazardous reagents or intermediates with greater safety and allow for the rapid generation of a library of analogues for biological screening. nih.gov

Automated synthesis platforms can be coupled with flow reactors to accelerate the discovery and optimization of new reactions and molecules. chemrxiv.orgnih.gov Such a platform could be employed to systematically explore the reaction space for the synthesis of this compound, varying parameters such as temperature, pressure, residence time, and reagent stoichiometry to quickly identify optimal conditions.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry can play a pivotal role in guiding the synthesis and exploration of new derivatives of this compound. nih.gov Density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the molecule, helping to design experiments for selective functionalization. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be employed to design new analogues with desired biological activities. researchgate.net By building computational models based on a library of synthesized compounds, it may be possible to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. Fully automated quantum chemistry workflows can also be utilized to estimate key properties like nucleophilicity and electrophilicity, which can aid in retrosynthetic analysis and the prediction of reaction outcomes. rsc.org

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies

A holistic approach that combines synthetic chemistry, advanced spectroscopic techniques, and theoretical calculations will be essential for a comprehensive understanding of the chemical space surrounding this compound. For instance, the synthesis of novel derivatives could be guided by computational predictions, and the structures of the resulting products could be unequivocally confirmed using a combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.gov

In-situ reaction monitoring using techniques such as FTIR or Raman spectroscopy, coupled with kinetic modeling, could provide valuable insights into reaction mechanisms. This synergistic approach will not only accelerate the development of new synthetic methods but also deepen our fundamental understanding of the structure-property relationships of this intriguing class of molecules.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(Pyrrolidin-1-yl)picolinonitrile, and what experimental parameters are critical for optimizing yield?

A1: Synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, similar nitrile-containing pyridine derivatives are synthesized via chloro-substitution followed by nitrile hydrolysis . Key parameters include:

- Temperature control : Reactions involving pyrrolidine substitutions often require mild heating (40–60°C) to avoid side reactions.

- Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization ensures high purity, with TLC monitoring to track reaction progress.

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

A2:

- NMR spectroscopy : H and C NMR can verify the pyrrolidine ring integration (δ ~2.5–3.5 ppm for N-CH groups) and the picolinonitrile backbone (aromatic protons at δ ~7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the nitrile and pyrrolidine moieties.

- IR spectroscopy : A sharp peak at ~2230 cm confirms the C≡N stretch .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in NMR spectra?

A3:

- Dynamic effects : Unexpected splitting may arise from restricted rotation of the pyrrolidine ring or tautomerism. Variable-temperature NMR (VT-NMR) can identify conformational changes .

- Impurity analysis : Compare experimental data with computational predictions (DFT calculations) to distinguish artifacts from true structural features .

- Isotopic labeling : Use N-labeled analogs to clarify nitrogen environments in complex splitting patterns .

Q. Q4. How can researchers design experiments to evaluate the bioactivity of this compound while addressing its potential toxicity?

A4:

Q. Q5. What methodologies are effective for analyzing degradation products of this compound under varying storage conditions?

A5:

- Forced degradation studies :

- Analytical tools :

Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings?

A6:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin due to nitrile toxicity .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and oxidation .

Q. Q7. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

A7:

- Read-across approach : Use data from structurally similar nitriles (e.g., benzonitrile) to estimate persistence, bioaccumulation, and toxicity (PBT) .

- QSAR modeling : Apply quantitative structure-activity relationship models to predict biodegradation half-lives and LC values for aquatic organisms .

- Microcosm studies : Simulate environmental fate in soil/water systems to monitor degradation pathways .

Analytical Challenges

Q. Q8. What advanced techniques can resolve low-concentration detection limits for this compound in complex matrices?

A8:

- SPE-LC/MS : Solid-phase extraction (e.g., C18 cartridges) coupled with tandem MS improves sensitivity (LOD < 1 ppb) .

- Derivatization : Convert the nitrile group to a fluorescent tag (e.g., via Pd-catalyzed cyanation) for enhanced detection in biological samples .

- Ion mobility spectrometry : Differentiate co-eluting isomers in high-throughput screenings .

Q. Q9. How can researchers validate contradictory solubility data for this compound in polar vs. nonpolar solvents?

A9:

- Phase-solubility analysis : Measure equilibrium solubility in DMSO, ethanol, and hexane using UV-Vis spectroscopy.

- Hansen solubility parameters : Calculate HSP values to predict miscibility gaps .

- Molecular dynamics simulations : Model solvent interactions to explain experimental discrepancies .

Data Interpretation

Q. Q10. What statistical approaches are recommended for analyzing dose-response inconsistencies in bioactivity studies involving this compound?

A10:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to account for cooperative binding effects .

- ANOVA with post-hoc tests : Identify outliers in biological replicates (e.g., Tukey’s HSD for multiple comparisons).

- Machine learning : Train random forest models on structural descriptors to predict activity cliffs and SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.